8-(5-Bromo-2-methoxyphenyl)-1,3-dimethyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
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Overview
Description
8-(5-Bromo-2-methoxyphenyl)-1,3-dimethyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group and a purino[8,9-c][1,2,4]triazole-2,4-dione core. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(5-Bromo-2-methoxyphenyl)-1,3-dimethyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the methoxyphenyl ring.
Formation of the Purino[8,9-c][1,2,4]triazole-2,4-dione Core: This involves cyclization reactions under controlled conditions.
Substitution Reactions: Introduction of the 1,3-dimethyl and 5-(2-methylpropyl) groups.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions may target the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups.
Industry: In the industrial sector, the compound can be used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 8-(5-Bromo-2-methoxyphenyl)-1,3-dimethyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The brominated methoxyphenyl group and the purino[8,9-c][1,2,4]triazole-2,4-dione core play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
- 8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
- 5-Bromo-2-methoxyphenyl mesylate
- Methyl 5-bromo-3-[(4-methoxyphenyl)methoxy]pyridine-2-carboxylate
Uniqueness: The uniqueness of 8-(5-Bromo-2-methoxyphenyl)-1,3-dimethyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-(5-bromo-2-methoxyphenyl)-1,3-dimethyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN6O3/c1-10(2)9-25-14-16(23(3)19(28)24(4)17(14)27)26-15(21-22-18(25)26)12-8-11(20)6-7-13(12)29-5/h6-8,10H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKQPTDGUUVGEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=C(C=CC(=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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